molecular formula C16H15N5O B2598529 N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396884-05-1

N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2598529
CAS RN: 1396884-05-1
M. Wt: 293.33
InChI Key: MYLCVXOWLRUOST-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as ETCA, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETCA belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Antitumor Applications

Research on derivatives of tetrazole-containing compounds has unveiled potential antitumor properties. The synthesis and chemistry of specific imidazotetrazines, including discussions on their broad-spectrum antitumor activity, highlight the relevance of tetrazole derivatives in cancer treatment. These compounds show promise due to their ability to act as prodrugs, modifying to exert therapeutic effects (Stevens et al., 1984). Additionally, studies on the antitumoral activity of benzo[b][1,6]naphthyridin-(5H)ones carboxamide derivatives suggest that structural modifications of tetrazole compounds can significantly influence their cytotoxic potency, with some derivatives showing substantial inhibitory effects against cancer cell lines (Deady et al., 2005).

Antiallergic and Anti-inflammatory Properties

The synthesis and structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides have been explored, identifying compounds with significant intravenous antiallergic activity. Such studies indicate the potential of tetrazole derivatives in developing new antiallergic agents, with some derivatives outperforming established treatments (Ford et al., 1986).

Synthesis and Chemical Properties

Efficient synthetic pathways for tetrazole derivatives have been developed, including microwave-assisted synthesis techniques that offer advantages in terms of reaction speed and efficiency. These methods are instrumental in producing compounds with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011). Moreover, innovative syntheses of tetrazolyl pyrazole amides under microwave assistance highlight the evolving methodologies in creating tetrazole-based compounds, expanding the chemical toolkit for research and application in various biological contexts.

properties

IUPAC Name

N-(2-ethylphenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-12-8-6-7-11-14(12)17-16(22)15-18-20-21(19-15)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCVXOWLRUOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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